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CAS No.: 98404-04-7

Cat. No.: B3024954

Get Quote

2-Chloro-4-fluoro-5-methoxyaniline is a substituted aniline derivative, a class of compounds

that serves as a cornerstone in modern synthetic chemistry. With a molecular formula of

C₇H₇ClFNO and a molecular weight of approximately 175.59 g/mol , this molecule is a valuable

building block in the development of complex organic molecules.[1][2] The specific

arrangement of its chloro, fluoro, methoxy, and amine substituents on the benzene ring creates

a unique electronic and steric profile. This profile makes it a sought-after intermediate in

medicinal chemistry for the synthesis of pharmacologically active agents and in materials

science for creating specialized dyes and polymers.[1][3]

A precise and unambiguous structural confirmation is paramount before this intermediate can

be utilized in multi-step syntheses. This guide provides a comprehensive analysis of the core

spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS)—used to elucidate and verify the structure of 2-Chloro-4-fluoro-5-
methoxyaniline. The interpretation herein is grounded in fundamental principles and data from

analogous structures, offering a predictive and practical framework for researchers, scientists,

and drug development professionals.
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Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy - Probing the Core Skeleton
NMR spectroscopy is the most powerful technique for determining the precise arrangement of

atoms in an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field,

we can map out the carbon-hydrogen framework and deduce the connectivity of the molecule.

¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR (¹H NMR) provides detailed information about the chemical environment of

hydrogen atoms. For 2-Chloro-4-fluoro-5-methoxyaniline, we expect distinct signals for the

amine (NH₂), methoxy (OCH₃), and the two aromatic protons. The substitution pattern (1,2,4,5)

leaves two protons on the aromatic ring, which will provide crucial structural information

through their chemical shifts and coupling patterns.

Interpreting the Causality:

Amine Protons (-NH₂): This signal typically appears as a broad singlet. Its chemical shift is

variable and depends on solvent, concentration, and temperature due to hydrogen bonding.

Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will appear as

a sharp singlet, typically in the range of 3.8-4.0 ppm. Its position is influenced by the

electron-donating nature of the oxygen atom.

Aromatic Protons (Ar-H): The two protons on the benzene ring are in distinct chemical

environments. Their chemical shifts are dictated by the cumulative electronic effects (both

inductive and resonance) of the four substituents. The fluorine atom will cause splitting

(coupling) of the signal for the adjacent proton, a key diagnostic feature.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

| -OCH₃ | ~3.85 | Singlet (s) | - |

Caption: Numbering scheme for 2-Chloro-4-fluoro-5-methoxyaniline.

¹³C NMR Spectroscopy: The Carbon Framework
Carbon NMR (¹³C NMR) provides a signal for each unique carbon atom in the molecule. This

technique is invaluable for confirming the number of distinct carbon environments and

identifying carbons attached to electronegative atoms. A key feature will be the large coupling

constant between the fluorine atom and the carbon it is directly attached to (C-4), as well as

smaller couplings to adjacent carbons.

Interpreting the Causality:

C-F Coupling: The ¹⁹F nucleus (I=1/2) couples with ¹³C nuclei, resulting in the splitting of

carbon signals. The direct one-bond coupling (¹JCF) is typically very large (240-260 Hz),

providing unambiguous evidence for the C-F bond.

Substituent Effects: The chemical shifts of the aromatic carbons are heavily influenced by the

substituents. The oxygen of the methoxy group and the nitrogen of the amine group cause a

significant upfield shift (shielding) for the carbons they are attached to (C-5 and C-2,

respectively), as well as for the ortho and para positions. Conversely, the electronegative

chlorine and fluorine atoms cause a downfield shift (deshielding) for the carbons they are

bonded to (C-1 and C-4).

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

| -OCH₃ | ~56 | Singlet (s) | - |

Part 2: Infrared (IR) Spectroscopy - Identifying
Functional Groups
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an

excellent tool for quickly identifying the presence of specific functional groups, as each group

absorbs infrared radiation at a characteristic frequency.

Interpreting the Causality: The absorption of IR radiation excites molecular vibrations

(stretching, bending). The frequency of this absorption depends on the bond strength and the

masses of the connected atoms. For 2-Chloro-4-fluoro-5-methoxyaniline, we can confidently

identify the N-H bonds of the amine, the C-H bonds of the aromatic ring and methoxy group,

the C=C bonds of the ring, and the C-O, C-N, C-Cl, and C-F single bonds.

Key IR Absorption Bands
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

| 800 - 600 | C-Cl | Aryl Chloride Stretch | Strong-Medium |

The presence of a doublet in the 3450-3300 cm⁻¹ region is a classic signature of a primary

amine (-NH₂), corresponding to the asymmetric and symmetric N-H stretching modes,

respectively.

Part 3: Mass Spectrometry (MS) - Determining Mass
and Fragmentation
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a

molecule and its fragments. It is used to determine the molecular weight and can give clues

about the molecule's structure through analysis of its fragmentation pattern.

Interpreting the Causality: In Electron Ionization (EI) MS, the molecule is bombarded with high-

energy electrons, causing it to lose an electron and form a radical cation (M⁺•), the molecular

ion. This ion is often unstable and breaks apart into smaller, characteristic fragment ions.

Molecular Ion and Isotopic Pattern: A critical diagnostic feature for chlorine-containing

compounds is the isotopic distribution. Chlorine exists naturally as two major isotopes: ³⁵Cl

(~75.8%) and ³⁷Cl (~24.2%), a ratio of roughly 3:1.[4] Consequently, the mass spectrum of 2-
Chloro-4-fluoro-5-methoxyaniline will not show a single molecular ion peak, but a pair of

peaks:

M⁺• peak: at m/z 175 (corresponding to the molecule with ³⁵Cl).
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[M+2]⁺• peak: at m/z 177 (corresponding to the molecule with ³⁷Cl). The intensity of the

[M+2]⁺• peak will be approximately one-third that of the M⁺• peak, providing definitive

evidence for the presence of a single chlorine atom.

Predicted Fragmentation Pathway: The molecular ion (m/z 175) is expected to undergo

fragmentation through characteristic pathways for substituted anilines and anisoles.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: Proposed EI-MS fragmentation of 2-Chloro-4-fluoro-5-methoxyaniline.

Predicted Key Fragments
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| 132 | [C₅H₄ClFN]⁺• | •CH₃, then CO |

Part 4: Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols must be followed. The

methodologies described below represent best practices for the acquisition of high-quality

spectroscopic data for a compound like 2-Chloro-4-fluoro-5-methoxyaniline.

Caption: General workflow for spectroscopic characterization.

Protocol 1: NMR Data Acquisition
Sample Preparation: Accurately weigh 5-10 mg of 2-Chloro-4-fluoro-5-methoxyaniline and

dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard.

Instrumentation: Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

¹H Parameters: Use a standard pulse program with a spectral width of ~16 ppm, an

acquisition time of ~3 seconds, and a relaxation delay of 2 seconds. Collect 16-32 scans for

a good signal-to-noise ratio.

¹³C Parameters: Use a proton-decoupled pulse program with a spectral width of ~240 ppm,

an acquisition time of ~1 second, and a relaxation delay of 2-5 seconds. Collect 1024 or

more scans.

Processing: Process the raw data (FID) using appropriate software. Apply Fourier

transformation, phase correction, and baseline correction. Reference the ¹H and ¹³C spectra

to the TMS signal at 0.00 ppm.

Protocol 2: ATR-IR Data Acquisition
Background Scan: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR)

accessory is clean. Record a background spectrum of the empty crystal.
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Sample Application: Place a small amount (~1-2 mg) of the solid sample directly onto the

ATR crystal, ensuring complete coverage.

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the

sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans over the

range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Processing: The resulting spectrum is typically displayed in transmittance or absorbance.

The background spectrum is automatically subtracted by the instrument software.

Protocol 3: GC-MS Data Acquisition
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent

such as dichloromethane or ethyl acetate.[4]

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with

an Electron Ionization (EI) source.

GC Conditions:

Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25

µm).

Injector: Set to 250 °C with a 1 µL injection volume in split mode (e.g., 50:1 split ratio).

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and

hold for 5 minutes.[4]

Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

MS Conditions:

Ion Source: EI at 70 eV.

Source Temperature: 230 °C.

Mass Range: Scan from m/z 40 to 400.
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Data Analysis: Analyze the resulting total ion chromatogram (TIC) to find the peak

corresponding to the compound. Extract the mass spectrum from this peak and analyze the

molecular ion and fragmentation pattern.

Conclusion
The collective data from NMR, IR, and Mass Spectrometry provide a unique and definitive

spectroscopic fingerprint for 2-Chloro-4-fluoro-5-methoxyaniline. ¹H and ¹³C NMR confirm

the precise arrangement of the carbon-hydrogen framework and the influence of the

substituents. IR spectroscopy validates the presence of the key amine, methoxy, and aromatic

functional groups. Finally, Mass Spectrometry confirms the molecular weight and reveals a

characteristic isotopic pattern and fragmentation pathway that is diagnostic for the molecule's

elemental composition. This comprehensive guide serves as a robust framework for the

identification, characterization, and quality control of this important chemical intermediate,

ensuring its integrity for advanced applications in research and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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